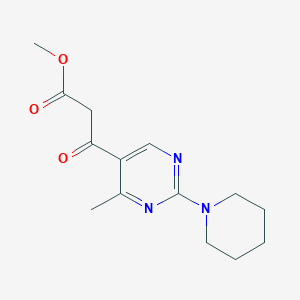

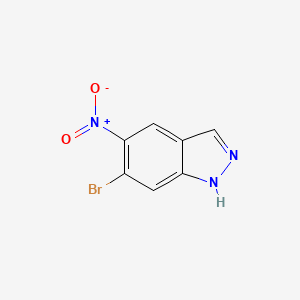

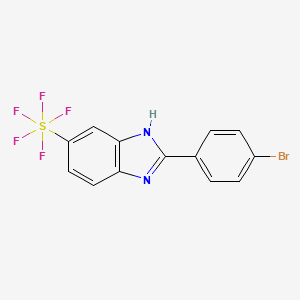

![molecular formula C8H7BrN4O B1375780 6-Bromimidazo[1,2-a]pyridin-2-carbohydrazid CAS No. 474956-06-4](/img/structure/B1375780.png)

6-Bromimidazo[1,2-a]pyridin-2-carbohydrazid

Übersicht

Beschreibung

6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is a compound that has been studied for its potential anticonvulsant properties . It is synthesized from imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality .

Synthesis Analysis

The synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide involves a mixture of 5-bromo-2-aminopyridine and ethyl bromopyruvate in ethanol, which is then refluxed for 6 hours . The newly synthesized intermediates and final compounds were characterized by various spectral techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral and elemental analysis studies .Molecular Structure Analysis

The molecular structure of 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is characterized by the presence of an imidazo[1,2-a]pyridine core, a hydrazone functionality, and a carbohydrazide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide include the reaction of 5-bromo-2-aminopyridine with ethyl bromopyruvate .Wissenschaftliche Forschungsanwendungen

Organische Synthese-Zwischenprodukte

6-Bromimidazo[1,2-a]pyridin-2-carbohydrazid: wird häufig als Zwischenprodukt in der organischen Synthese verwendet . Seine einzigartige Struktur ermöglicht die Einführung verschiedener Substituenten, wodurch eine Vielzahl organischer Verbindungen hergestellt werden kann. Diese Vielseitigkeit ist entscheidend für die Entwicklung neuer Pharmazeutika und Materialien mit spezifischen Eigenschaften.

Pharmazeutische Forschung

In der pharmazeutischen Industrie dient diese Verbindung als Ausgangsmaterial für die Synthese potenzieller Therapeutika . Forscher können seine Grundstruktur modifizieren, um Verbindungen mit gewünschten biologischen Aktivitäten wie antiviralen, antibakteriellen oder Antikrebs-Eigenschaften zu erzeugen.

Radiomarkierungsstudien

This compound: kann in Radiomarkierungsstudien verwendet werden, um die Verteilung und den Metabolismus von Medikamenten in biologischen Systemen zu verfolgen . Durch die Einarbeitung radioaktiver Isotope können Wissenschaftler Einblicke in die Pharmakokinetik und Pharmakodynamik neuer Medikamentenkandidaten gewinnen.

Wirkmechanismus

Target of Action

It is known that imidazo[1,2-a]pyridines, the class of compounds to which 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide belongs, are important cns agents . They act as potential sedatives, anticonvulsants, anxiolytics, and hypnotics .

Mode of Action

It is suggested that the compound’s anticonvulsant properties may be due to its interaction with neuronal hyperexcitability and hypersynchronous neuronal firing .

Biochemical Pathways

Given its anticonvulsant properties, it may influence pathways related to neuronal excitability .

Result of Action

It is known that the compound has remarkable anticonvulsant properties .

Biochemische Analyse

Biochemical Properties

6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide plays a role in various biochemical reactions, particularly in the CNS. It interacts with enzymes and proteins involved in neurotransmission and neuronal excitability. The compound has been shown to interact with GABA receptors, enhancing their inhibitory effects and thus exhibiting anticonvulsant properties . Additionally, it may interact with other biomolecules such as ion channels and neurotransmitter transporters, modulating their activity and contributing to its overall pharmacological profile.

Cellular Effects

The effects of 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide on cells are primarily observed in neuronal cells. It influences cell function by modulating cell signaling pathways, particularly those involved in neurotransmission. The compound has been shown to affect gene expression related to neuronal excitability and synaptic plasticity . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in energy production and neurotransmitter synthesis.

Molecular Mechanism

At the molecular level, 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide exerts its effects through binding interactions with specific biomolecules. It binds to GABA receptors, enhancing their inhibitory effects and reducing neuronal excitability . The compound may also inhibit or activate enzymes involved in neurotransmitter synthesis and degradation, further modulating neuronal activity. Changes in gene expression related to neurotransmission and synaptic plasticity are also observed, contributing to its overall pharmacological effects.

Dosage Effects in Animal Models

The effects of 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide vary with different dosages in animal models. At lower doses, the compound exhibits significant anticonvulsant properties without noticeable toxicity . At higher doses, some adverse effects such as motor impairment and respiratory depression have been observed . The threshold for these effects varies depending on the animal model and the specific experimental conditions.

Metabolic Pathways

6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is involved in metabolic pathways related to neurotransmitter synthesis and degradation. It interacts with enzymes such as GABA transaminase and glutamate decarboxylase, modulating their activity and affecting neurotransmitter levels . The compound may also influence metabolic flux by altering the activity of enzymes involved in energy production and neurotransmitter metabolism.

Transport and Distribution

Within cells and tissues, 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to neuronal cells and synaptic regions, where it exerts its pharmacological effects . The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is primarily within neuronal cells, particularly in synaptic regions. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with key biomolecules involved in neurotransmission and neuronal excitability.

Eigenschaften

IUPAC Name |

6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4O/c9-5-1-2-7-11-6(8(14)12-10)4-13(7)3-5/h1-4H,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCANPWWELAJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can we infer from the title "New 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide derivatives: synthesis and anticonvulsant studies"?

A1: The title suggests that researchers have synthesized novel derivatives of 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide [, ]. This implies that the parent compound likely possesses some inherent anticonvulsant activity, prompting further investigation into its derivatives. The research likely focused on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

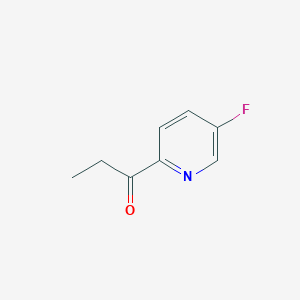

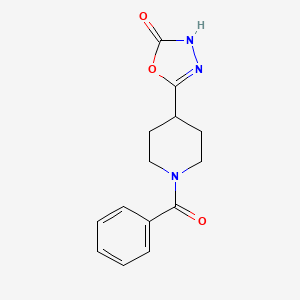

![Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1375700.png)

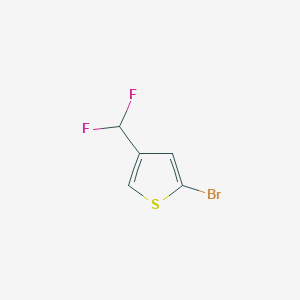

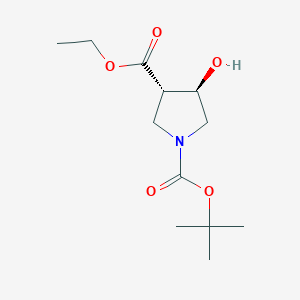

![6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1375707.png)

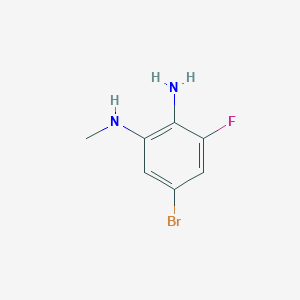

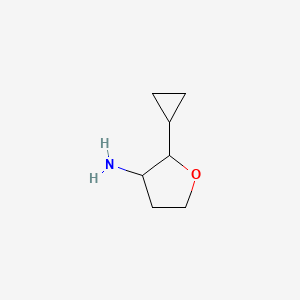

![1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B1375718.png)

![1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375719.png)